Colchicide

Tubulin Binding Kinetics Structure-Activity Relationship Microtubule Dynamics

Colchicide (10-demethoxycolchicine, CAS 518-15-0) is a critical SAR probe for the colchicine-binding site of tubulin. Its C-10 methoxy→hydrogen substitution yields a 26-fold higher initial affinity (K1) and 4-fold slower isomerization (k2) vs. colchicine—ideal for stopped-flow fluorescence deconvolution of the two-step binding mechanism. Use it to map steric/electronic requirements of the C-ring pocket, validate HPLC/LC-MS trace impurity detection, or study tubulin cross-linking. Purity ≥99%. Ensure quantitative, compound-specific results in your tubulin-targeted programs.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS No. 518-15-0
Cat. No. B1197663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColchicide
CAS518-15-0
Synonyms(S)-N-(5,6,7,9-tetrahydro-1,2,3-trimethoxy-9-oxobenzo(a)heptalen-7-yl)acetamide
10-demethoxycolchicine
BRN 2823461
colchicide
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC
InChIInChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23)
InChIKeyNXPCQFIROMOQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colchicide (CAS 518-15-0): Structural and Functional Baseline for Tubulin-Targeted Research


Colchicide (10-demethoxycolchicine, CAS 518-15-0) is a structural analogue of the well-characterized antimitotic alkaloid colchicine, distinguished by the replacement of the C-10 methoxy group with a hydrogen atom [1]. This seemingly minor structural alteration results in a compound that serves as a critical probe for structure-activity relationship (SAR) studies centered on the colchicine-binding site of tubulin. While retaining the core tropolone methyl ether ring system, the C-10 modification provides a unique tool for dissecting the contributions of steric versus electronic effects to ligand recognition and the resultant biological outcomes .

Colchicide vs. Colchicine: Why Analogue Interchangeability is Scientifically Invalid


In the context of tubulin-targeted research, colchicine and its analogues are not functionally interchangeable. The specific substitution at the C-10 position of the C-ring dictates the kinetic and thermodynamic signature of tubulin binding, which in turn governs the compound's biological profile [1]. The assumption that a compound sharing the colchicinoid scaffold will behave similarly is a critical error, as demonstrated by the divergent and even contradictory data reported for colchicide across different assay systems and synthetic batches. This necessitates a procurement and usage strategy based on compound-specific, quantitative evidence rather than class-level assumptions [2].

Quantitative Evidence Guide for Colchicide (CAS 518-15-0) in Tubulin Research


Kinetic Binding Profile Differentiates Colchicide from Parent Colchicine at the Tubulin Interface

Colchicide (IDE) binding to tubulin follows a two-step mechanism, similar to colchicine (COL), but exhibits substantially different kinetic parameters. The modification at the C-10 position alters the equilibrium constant for the initial binding step (K1) and the rate constant for the subsequent isomerization (k2) [1]. This quantitative difference in binding mechanics, despite structural similarity, underscores why colchicide cannot be treated as a simple colchicine substitute in experimental systems.

Tubulin Binding Kinetics Structure-Activity Relationship Microtubule Dynamics

Divergent Biological Activity Profiles: High In Vivo Potency Contrasts with In Vitro Tubulin Binding Inactivity

Conflicting reports exist regarding the biological activity of colchicide, presenting a critical procurement consideration. In an early in vivo screen, colchicide was reported as 'highly potent' against the lymphocytic leukemia P388 model in mice [1]. However, a subsequent re-evaluation using a different synthesis and purification protocol found colchicide to be inactive in a tubulin-binding assay and less potent than expected in vivo, attributing the earlier activity to contamination with 1-2% of the highly active thiocolchicine [2].

In Vivo Pharmacology Antitumor Screening Pharmacodynamics

Relative Functional Potency in Tubulin Photosensitization Ranks Colchicide Below Colchicine and MTC

In a functional assay measuring the photosensitization of tubulin dimerization, colchicine and its analogues exhibit a clear rank order of potency. Colchicide's activity in this specific biochemical context is intermediate, being less potent than colchicine but more potent than other analogues like isocolchicine and thiocolchicine [1]. This demonstrates that the C-10 modification, while impactful, does not abolish all tubulin-associated functions and can be exploited for studies requiring a moderated level of activity.

Tubulin Cross-linking Photosensitization Structure-Activity Relationship

Synthetic Provenance and Purity as a Critical Determinant of Experimental Outcome

The synthesis of colchicide from thiocolchicine using Raney nickel can result in significant contamination if not performed under strictly controlled conditions. Early preparations, carried out in an aerial atmosphere, were found to contain 1-2% residual thiocolchicine [1]. Given the exceptionally high potency of thiocolchicine, this level of contamination was sufficient to generate a false-positive 'highly potent' signal for colchicide in biological assays [2].

Synthetic Chemistry Quality Control Thiocolchicine Contamination

Targeted Research and Development Scenarios for Colchicide (CAS 518-15-0)


Probing the Kinetic Mechanism of Tubulin-Ligand Interactions via Stopped-Flow Fluorescence

Colchicide is an ideal probe for mechanistic enzymology and biophysical studies of the tubulin-colchicine interaction. Its distinct kinetic signature (a 26-fold higher initial affinity (K1) and a 4-fold slower isomerization rate (k2) compared to colchicine [1]) allows for the deconvolution of the two-step binding process. This makes it a valuable tool for researchers using stopped-flow fluorescence to dissect the roles of different binding subsites and the conformational changes that follow ligand binding [2].

Validating Assay Sensitivity to Trace Contaminants and Establishing Purity Standards

Due to the well-documented history of thiocolchicine contamination and its dramatic effect on biological outcomes [1], colchicide serves as a critical case study and reference standard in quality control and analytical chemistry. It can be used to validate the sensitivity of HPLC or LC-MS methods for detecting trace-level impurities in natural product-derived libraries and to establish rigorous purity benchmarks for research compounds where trace contaminants can confound results [2].

Structure-Activity Relationship (SAR) Studies Focused on the C-10 Position of Colchicinoids

For medicinal chemistry and chemical biology groups developing novel tubulin-binding agents, colchicide is an essential SAR probe. The replacement of the C-10 methoxy group with a hydrogen atom provides a defined perturbation to the pharmacophore. By comparing the activity profile of colchicide with that of colchicine and other C-10-substituted analogues (e.g., halogen, alkyl, or alkoxy derivatives), researchers can map the steric and electronic requirements of the C-ring binding pocket on tubulin [1]. This information is foundational for the rational design of next-generation microtubule-targeting agents.

Investigating Tubulin Cross-Linking and Conformational Changes via Photosensitization

Colchicide possesses a defined rank-order potency in photosensitizing tubulin dimerization (MTC > colchicine > colchicide > isocolchicine > thiocolchicine) [1]. This makes it a valuable chemical tool in studies investigating tubulin oligomerization, cross-linking, and the conformational states induced by ligand binding. Its intermediate potency allows for the exploration of dose-response relationships and the comparison of cross-linking efficiency across a series of structurally related analogues, providing insights into the molecular requirements for this specific functional outcome [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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